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Compound of Interest

Compound Name:
Propanedinitrile, [(5-bromo-2-

furanyl)methylene]-

CAS No.: 56656-96-3

Cat. No.: B12054316

Get Quote

Executive Summary: The Stability Paradox
Brominated furan dicyanovinyls (BF-DCVs) occupy a unique niche in chemical space. They are

thermodynamically stable enough to be isolated as crystalline solids (often with high melting

points >140°C) yet possess a reactive "soft" electrophilic center that makes them susceptible to

specific degradation pathways.

For drug development, the dicyanovinyl group acts as a potential Michael acceptor for covalent

cysteine targeting, while the bromine atom modulates lipophilicity (

) and blocks metabolic oxidation at the furan 5-position. However, this functional density
creates a thermodynamic tug-of-war:

Resonance Stabilization: The conjugation between the furan oxygen lone pair and the nitrile

groups stabilizes the molecule (lowering ground state energy).

Steric Strain: Bromine substitution (depending on position) introduces torsional strain,

potentially raising the ground state energy and affecting
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isomerization barriers.

Structural Dynamics & Thermodynamic
Parameters[1]
To understand stability, we must first define the electronic architecture. The core structure is

typically (E)-2-(5-bromofuran-2-yl)methylene)malononitrile.

Electronic Push-Pull Mechanism
The thermodynamic stability of the vinyl bond is governed by the extent of intramolecular

charge transfer (ICT).

Donor: Furan ring (enhanced by the heteroatom).

Acceptor: Dicyanovinyl (DCV) group.

Modulator: Bromine.[1][2]

Effect of Bromine:

Inductive Effect (-I): Withdraws electron density, slightly destabilizing the positive charge

accumulation on the furan ring during resonance, theoretically lowering the rotational barrier

of the vinyl bond compared to non-brominated analogs.

Halogen Bonding: In the solid state, the C-Br bond often engages in

-hole interactions (C-Br···N

C), providing significant lattice energy stabilization (enthalpic gain).

Thermal Stability Data (Comparative)
The following table summarizes the thermal properties of BF-DCV derivatives compared to

their non-brominated and thiophene analogs.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.researchgate.net/publication/325452434_Furan-Site_Bromination_and_Transformations_of_Fraxinellone_as_Insecticidal_Agents_Against_Mythimna_separata_Walker
https://www.researchgate.net/publication/347173866_Crystal_Structure_and_Hirshfeld_Surface_Analysis_of_E-1-4-Bromophenyl-2-22-Dichloro-1-4-Fluorophenylvinyldiazene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12054316?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Structure

Melting
Point (

)

Decomposit
ion (

)
(ACN)

Stability
Note

F-DCV Furan-2-DCV 70-72°C ~190°C 348 nm

Prone to

oxidative ring

opening.

5-Br-F-DCV
5-Bromo-

furan-2-DCV
148-150°C ~235°C 356 nm

High lattice

stability due

to Br···N

interactions.

3-Br-F-DCV
3-Bromo-

furan-2-DCV
95-98°C ~210°C 342 nm

Steric clash

lowers

and

conjugation.

T-DCV
Thiophene-2-

DCV
88-90°C ~250°C 360 nm

Higher

thermal

stability, lower

solubility.

Key Insight: The 5-bromo substitution significantly increases the melting point (+78°C vs

unsubstituted) due to enhanced intermolecular interactions, translating to superior shelf-life

stability.

Synthesis & Thermodynamic Control
The synthesis of BF-DCV relies on the Knoevenagel Condensation. This reaction is reversible;

therefore, driving the equilibrium to the product requires thermodynamic control.
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Optimized Protocol: 5-Bromo-2-dicyanovinylfuran
Precursor: 5-bromo-2-furaldehyde.

Reagent: Malononitrile (1.1 equiv).

Catalyst: Piperidine (cat.) or

-alanine (for acid-sensitive substrates).

Solvent: Ethanol (Green chemistry) or Toluene (if water removal is needed).

Step-by-Step Methodology:

Charge: Dissolve 5-bromo-2-furaldehyde (10 mmol) in Ethanol (20 mL).

Activation: Add Malononitrile (11 mmol).

Catalysis: Add 2 drops of piperidine.

Reaction: Stir at room temperature for 30 minutes. The product usually precipitates

immediately (driven by the high lattice energy of the brominated product).

Purification: Filtration and recrystallization from EtOH/Water. Do not use column

chromatography with basic silica, as it can induce retro-Knoevenagel hydrolysis.

Reaction Pathway Diagram
The following diagram illustrates the synthesis and the competing degradation pathways

(Hydrolysis and Michael Addition).

5-Bromo-2-furaldehyde
+ Malononitrile

Intermediate
Aldol Adduct

Base Cat.
(Kinetic) 5-Br-Furan-DCV

(Thermodynamic Product)

-H2O
(Irreversible Precip.)

Hydrolysis
(Retro-Knoevenagel)

+H2O / High pH
(Equilibrium Shift)

Michael Adduct
(Thiol/Amine addition)

+R-SH / +R-NH2
(Covalent Bonding)

Click to download full resolution via product page
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Figure 1: Synthetic pathway and stability threats. The precipitation of the product drives the

reaction forward, but high pH or nucleophiles can destabilize the vinyl bond.

Degradation Mechanisms & Stability Profiling
For researchers in drug development, "stability" often implies metabolic or solution stability. BF-

DCVs present specific challenges.

Hydrolytic Instability (The Retro-Knoevenagel Risk)
In aqueous media, particularly at pH > 7.5, the dicyanovinyl group is susceptible to hydration.

Mechanism: Hydroxide attack at the vinyl

-carbon

formation of alcohol intermediate

collapse to aldehyde and malononitrile anion.

Mitigation: The 5-Bromo substituent reduces the electrophilicity of the vinyl carbon slightly

(via mesomeric donation), making 5-Br-F-DCV more hydrolytically stable than the nitro-furan

equivalents.

Photochemical Stability (E/Z Isomerization)
Furan-DCV compounds are chromophores. Upon UV irradiation (300-400 nm):

The molecule enters an excited singlet state.

Relaxation can occur via rotation around the C=C double bond.

Thermodynamic Consequence: The E-isomer is generally more stable by 3-5 kcal/mol due to

steric avoidance between the nitrile group and the furan oxygen. However, in solution, a

photostationary state (PSS) containing 10-20% Z-isomer may form, altering binding affinity in

biological assays.

Nucleophilic Attack (Michael Addition)
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This is the primary mechanism for biological activity (covalent inhibition) but also a source of

instability in formulation.

Reaction: Soft nucleophiles (Glutathione, Cysteine) attack the

-position.

Thermodynamic Driver: Formation of a strong C-S bond.

Protocol for Stability Testing:

Dissolve compound in DMSO (

mM).

Dilute into PBS (pH 7.4) containing 5 mM Glutathione (GSH).

Monitor via HPLC at 0, 1, 4, and 24 hours.

Acceptance Criteria: <50% adduct formation in 4 hours indicates a "tunable" electrophile;

>90% indicates a "pan-assay interference compound" (PAINS) risk.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b12054316/docs#technical-guide-thermodynamic-
stability-of-brominated-furan-dicyanovinyl-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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